Product packaging for Dibenzo[a,c]pentacene(Cat. No.:CAS No. 216-08-0)

Dibenzo[a,c]pentacene

Cat. No.: B1618600
CAS No.: 216-08-0
M. Wt: 378.5 g/mol
InChI Key: FMULMJRDHBIBNO-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons and Acene Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net Within this group, acenes, which consist of linearly fused benzene rings, are a prominent and extensively studied subgroup. wikipedia.orgchemistryviews.orgnih.gov These compounds, with the general formula C₄ₙ₊₂H₂ₙ₊₄, are of fundamental interest in organic chemistry and have shown potential in optoelectronic applications. wikipedia.org The electronic and photophysical properties of acenes are highly dependent on the extent of their π-conjugation, which increases with the number of fused rings. nih.gov

Dibenzo[a,c]pentacene, with its molecular formula C₃₀H₁₈, is a PAH containing seven fused benzene rings. nist.gov Unlike linear acenes such as pentacene (B32325), the benzene rings in this compound are fused in a non-linear, or angular, fashion. This structural characteristic places it in a distinct category of PAHs, where the arrangement of the fused rings significantly influences its electronic structure and stability. The study of such non-linear PAHs is crucial for understanding the structure-property relationships in this class of molecules.

Academic Significance of Extended π-Conjugated Materials

Materials with extended π-conjugated systems are at the forefront of materials science research due to their unique electronic and optical properties. ucl.ac.ukrsc.orgacs.org The delocalized π-electrons in these systems can move freely across the molecule, leading to properties like high charge carrier mobility and strong light absorption and emission. ucl.ac.ukrsc.org These characteristics make them promising candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govchemistryviews.org

The extension of the π-conjugated system is a key strategy for tuning the electronic properties of organic materials. ucl.ac.uk For instance, increasing the conjugation length in acenes generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in their absorption and emission spectra. nih.gov Research into extended π-conjugated systems, including molecules like this compound, is driven by the desire to design and synthesize novel materials with tailored properties for specific technological applications. ucl.ac.ukacs.org Theoretical methods, such as time-dependent density-functional theory (TDDFT), are often employed to understand the excited states of these complex molecules. researchgate.net

Isomeric Considerations within the Dibenzopentacene Family and Related Structures

The dibenzopentacene family comprises several isomers, each with a unique arrangement of the seven fused benzene rings. These isomers, while sharing the same molecular formula, can exhibit vastly different electronic and chemical properties. For example, this compound is an angularly fused isomer, which contrasts with other isomers where the additional benzene rings are fused at different positions of the pentacene core.

A notable isomer is 1,14:11,12-dibenzopentacene, which has been identified as a persistent triplet diradical, a rare property for a non-Kekulé polycyclic benzenoid hydrocarbon. rsc.orgntu.edu.sg In contrast, its structural isomer 1,14:7,8-dibenzopentacene (also known as heptazethrene) has a singlet biradical ground state. rsc.org Another isomer, 1,2;8,9-dibenzopentacene, has been studied for its potential as a superconductor and for its anisotropic exciton (B1674681) dispersion in molecular crystals. nih.gov The photophysics of Dibenzo[a,l]pentacene (B1362538) have also been investigated, revealing fast and efficient singlet fission, making it a potential candidate for organic photovoltaic applications. acs.org

The study of these isomers is crucial for understanding how the fusion mode of the benzene rings impacts the electronic structure, stability, and potential applications of these molecules. Computational studies have also explored various isomers of pentacene (C₂₂H₁₄), including dibenzo[a,c]anthracene, to identify air-stable alternatives for organic electronics. nih.govresearchgate.net These investigations highlight the importance of isomeric purity and the need for selective synthetic methods to access specific isomers for detailed study and application. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18 B1618600 Dibenzo[a,c]pentacene CAS No. 216-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptacyclo[16.12.0.03,16.04,9.010,15.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-2-8-20-14-22-16-24-18-30-28-12-6-4-10-26(28)25-9-3-5-11-27(25)29(30)17-23(24)15-21(22)13-19(20)7-1/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMULMJRDHBIBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C6=CC=CC=C6C7=CC=CC=C7C5=CC4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175966
Record name Dibenzo(a,c)pentacene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216-08-0
Record name Dibenzo(a,c)pentacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000216080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,c)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dibenzo A,c Pentacene and Its Chemical Derivatives

Historical and Contemporary Synthetic Approaches to Dibenzopentacene Core Structures

The synthesis of larger acenes, a class of compounds to which dibenzo[a,c]pentacene belongs, has been a long-standing area of interest. Historically, the synthesis of the parent compound, pentacene (B32325), was first successfully achieved in the early 19th century through the dehydrogenation of 6,14-dihydropentacene. researchgate.net Since then, a multitude of synthetic methods have been developed for pentacene and its isomers. researchgate.net

A significant challenge in working with larger acenes is their inherent instability and poor solubility, which complicates their synthesis and purification. researchgate.net To overcome these issues, the "precursor approach" has become a particularly valuable and widely adopted strategy. researchgate.netbeilstein-journals.org This method involves the synthesis of a stable and soluble precursor molecule that can be processed (e.g., deposited as a thin film) and then converted into the final, often insoluble, acene in a final step. researchgate.netbeilstein-journals.org This conversion is typically triggered by heat, light, or a redox reaction. researchgate.net A pioneering example of this was the formation of pentacene in a film from a tetrachlorobenzene-pentacene adduct via a thermally induced retro-Diels-Alder reaction. nih.gov This foundational strategy has been extended to create various pentacene-based films and has inspired the development of numerous other precursor systems. nih.gov

Targeted Synthesis of this compound and Specific Isomers

The specific arrangement of the fused benzene (B151609) rings in this compound requires highly selective synthetic methods to ensure the correct isomer is formed. Chemists employ advanced cyclization and annulation reactions and design complex multi-step pathways using carefully chosen precursors to achieve this.

Cyclization and annulation reactions are fundamental to constructing the fused-ring system of this compound. These reactions form new rings onto an existing molecular framework. A variety of such strategies have been developed, often utilizing metal catalysis to promote the desired bond formations with high efficiency and selectivity.

For instance, palladium-catalyzed C-H activation has been established as a powerful tool for the annulation of arylacetylenes to form dibenzo[a,e]pentalenes, a related class of compounds. nagoya-u.ac.jp This type of reaction demonstrates how directed, ortho-selective C-H palladation can be used to build complex aromatic structures. nagoya-u.ac.jp Other catalytic systems, such as those using PtCl₄ or Ni(0) complexes, have also been employed for the preparation of dibenzopentalene derivatives from precursors like 1,2-bis(phenylethynyl)benzene (B11943125) or 2-bromoethynylbenzenes. mdpi.com

Cation-initiated strategies represent another important class of cyclization reactions. Cationic intermediates generated from precursors like epoxy dibenzocycloheptanol can be transformed into acenes through a cascade of reactions, including Meinwald rearrangements, Nazarov cyclizations, and transannular Friedel-Crafts cyclizations. nih.gov The reaction pathways can often be controlled by adjusting the substrate structure and reaction temperature, allowing for the selective synthesis of specific pentacene derivatives. nih.gov Formal [5+2] annulation reactions mediated by triflic anhydride (B1165640) (Tf₂O) have also been developed to assemble dibenzo[a,d]cycloheptene cores, which are structurally related to the dibenzopentacene framework. rsc.org

The precursor approach is central to the synthesis of many larger acenes, including dibenzopentacene isomers. researchgate.net This strategy relies on designing a stable, processable intermediate that can be converted to the target molecule in a final, high-yielding step. researchgate.net

A common type of precursor is one that undergoes a retro-Diels-Alder reaction. In this approach, the acene core is temporarily masked with a volatile group (like ethylene (B1197577) or carbon monoxide) that can be removed thermally or photochemically. beilstein-journals.orgnih.gov For example, pentacene can be generated by the thermal elimination of ethane (B1197151) from a hydrogenated precursor at high temperatures. nih.gov

Another effective precursor design involves the use of acenequinones. These compounds can be assembled through Diels-Alder cycloadditions or intramolecular Friedel-Crafts reactions and subsequently converted to the acene via reduction of the quinone's carbonyl groups. nih.gov Photolabile precursors, particularly those containing an α-diketone framework, have proven highly effective. beilstein-journals.orgnih.gov Irradiation of these precursors with light induces decarbonylation to yield the desired acene. nih.govrsc.org This method was instrumental in the synthesis of acenes larger than pentacene, which were previously very difficult to access. nih.gov The synthesis of these precursors often involves multi-step sequences, such as the one used to prepare alkylsilyl-substituted pentacene derivatives, which demonstrates the complexity of these chemical transformations. researchgate.net

Molecular Modification and Derivatization Strategies

Modifying the basic dibenzopentacene structure by adding functional groups or incorporating heteroatoms is a key strategy for tuning its properties for specific applications. These modifications can dramatically alter the molecule's solubility, stability, electronic characteristics, and solid-state packing.

Attaching substituents to the periphery of the dibenzopentacene core is a powerful method to control its behavior. acs.org The electronic properties, such as the HOMO-LUMO energy gap and ionization potential, are strongly dependent on the nature of the functionalization. acs.org

For example, the introduction of electron-withdrawing groups, such as fluoro or cyano groups, can significantly impact the electronic properties and promote desirable packing arrangements in the solid state. wlu.caacs.org Conversely, electron-donating groups can also be used to modulate these characteristics. rsc.org The size and shape of the substituents also play a crucial role. Bulky groups, like triisopropylsilylethynyl (TIPS), are often added to enhance solubility and prevent intermolecular interactions that can lead to aggregation and decomposition. acs.orgacs.org Research on substituted dibenz[a,c]anthracenes and dibenzo[a,c]pentacenediones has shown that both the electronic nature and the size of substituents in specific positions influence the material's properties, such as the formation of liquid crystalline phases. wlu.ca The functionalization strategy is not just about direct electronic effects on a single molecule; it also has profound indirect consequences on the intermolecular interactions that govern the properties of the material in the solid state. acs.org

Table 1: Effects of Peripheral Functionalization on Pentacene Derivatives

Functional Group Effect on Properties Reference(s)
Triisopropylsilylethynyl (TIPS) Increases solubility, modifies solid-state packing, impacts electronic polarization. acs.org
Alkyl Groups Can decrease solubility if not sufficiently large; used to probe substituent effects. acs.org
Aryl Groups Can decrease oxidation potential and increase π-overlap area. acs.org
Fluorine Atoms Can control interplanar spacing and lower LUMO energy levels. acs.org
Thienyl Groups Can extend conjugation but may decrease solubility. acs.org
Electron-withdrawing Groups Can induce n-type semiconductor behavior and broaden mesophase temperature ranges. wlu.caacs.org

Replacing one or more carbon atoms in the aromatic framework with a heteroatom—such as nitrogen, sulfur, or oxygen—is a powerful strategy to create structural analogues of dibenzopentacene with unique properties. rsc.orgresearchgate.net This approach, known as heteroatom doping, can significantly enhance the stability of the acene core and modify its optical, physical, and electronic characteristics. rsc.orgresearchgate.net

The incorporation of nitrogen atoms, for example, can lead to aza-acenes that can function as p-type, n-type, or ambipolar organic semiconductors, depending on the position and number of nitrogen atoms. rsc.org Sulfur-containing analogues, such as dithiophenes, have also been synthesized. beilstein-journals.org The synthesis of these heteroaromatic frameworks often requires specialized methods, such as the use of formylation followed by a McMurry reaction for dithiophenes or gold-catalyzed cyclizations for nitrogen-containing carbazole (B46965) structures. beilstein-journals.orgresearchgate.net The introduction of heteroatoms alters the HOMO and LUMO energy levels, which in turn affects the electrochemical and optical properties of the resulting molecule. researchgate.net This strategy is a cornerstone for the rational design of novel materials based on the dibenzopentacene scaffold. researchgate.netresearchgate.net

Electronic Structure and Quantum Mechanical Properties of Dibenzo A,c Pentacene

Theoretical Elucidation of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and optical properties of a molecule. For Dibenzo[a,c]pentacene, the ionization potential, which corresponds to the energy required to remove an electron from the HOMO, has been experimentally determined to be 6.62 eV. aanda.org

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been performed to characterize the electronic transitions of this compound. These calculations provide insight into the molecule's absorption properties. The lowest energy transition can be used to estimate the optical gap. The calculated wavelengths (λ) and their corresponding oscillator strengths (f) for the most significant electronic transitions are summarized in the table below. researchgate.net

Transition Wavelength (λ) in ÅOscillator Strength (f)Energy (eV)
3387.03.5443.66
4530.20.1832.74
5191.90.1612.39
5198.20.1272.38
9620.00.3061.29
10564.30.2761.17

Data sourced from TD-DFT calculations. researchgate.net

The data indicates multiple allowed electronic transitions across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. The transition with the highest oscillator strength, indicating the most intense absorption, is predicted in the UV region at 3387.0 Å. researchgate.net The lowest energy transition is predicted in the near-infrared at 10564.3 Å, corresponding to an optical gap of approximately 1.17 eV. researchgate.net

Detailed research findings, including visualizations and specific analyses of the spatial distribution and delocalization of the HOMO and LUMO for this compound, are not available in the reviewed scientific literature.

Electronic Band Structure Calculations and Dispersion Analysis

Electronic band structure and dispersion analysis are properties of materials in the solid state, providing insight into charge transport capabilities.

Specific research on the intramolecular band characteristics of this compound is not available in the reviewed scientific literature.

Detailed calculations and experimental data regarding the intermolecular dispersion and electronic coupling for crystalline this compound are not available in the reviewed scientific literature.

Electron-Phonon Coupling and Vibrational Reorganization Energies

Electron-phonon coupling describes the interaction between electrons and lattice vibrations, while reorganization energy quantifies the energy required for geometric relaxation upon a change in charge state. Both are crucial for understanding charge mobility.

Specific data on the electron-phonon coupling and vibrational reorganization energies for this compound are not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization and Photophysical Dynamics of Dibenzo A,c Pentacene

Electronic Absorption and Emission Spectroscopy Investigations

The electronic structure and excited-state properties of dibenzo[a,c]pentacene, a nonlinear acene, have been elucidated through detailed spectroscopic studies. These investigations reveal how its molecular arrangement in different phases—from solution to crystalline solids—governs its interaction with light.

The UV-Visible absorption spectrum of this compound is characterized by transitions between electronic energy levels, primarily of π→π* character, which are common in conjugated aromatic systems. aanda.org In a dilute toluene (B28343) solution, the molecule's absorption profile is distinct from its solid-state counterpart. The S₀ → S₁ electronic transition in solution is observed at approximately 2.34 eV. rsc.org

Upon crystallization, significant changes occur in the absorption spectrum due to intermolecular interactions. In high-quality single crystals grown via physical vapor transport, the S₀ → S₁ excitation energy is shifted to a lower energy by 0.25 eV compared to the molecule in solution. rsc.org This shift is a consequence of the crystalline packing. The crystal spectrum exhibits a strong dependence on the polarization of incident light, a phenomenon known as optical anisotropy. nih.govresearchgate.net Specifically, measurements in the ac plane of the orthorhombic crystal show distinct spectral features when the light is polarized along the a and c crystal axes. nih.govacs.org The most intense absorption, corresponding to the lower Davydov component, has a maximum at 2.09 eV and is polarized along the a axis. rsc.org A second, higher-energy Davydov component appears at 2.2 eV when the light is polarized along the c axis. nih.govacs.org

UV-Visible Absorption Data for this compound

PhaseFeatureEnergy (eV)PolarizationReference
Toluene SolutionS₀ → S₁ Transition2.34Isotropic rsc.org
Single CrystalLower Davydov Component2.09Parallel to a axis rsc.org
Upper Davydov Component2.20Parallel to c axis nih.govacs.org

The photoluminescence (PL) of this compound provides insight into the fate of its electronic excitations. Studies on single crystals reveal a complex photophysical behavior with a strong dependence on temperature. rsc.orgrsc.org Between 5 K and 300 K, a total of five distinct and interconverting emissive states have been identified. rsc.org Below 20 K, the PL spectra are dominated by emission from free excitons. rsc.org As the temperature increases, these free excitons can convert to self-trapped excitons (STEs). rsc.org

In polycrystalline thin films, preliminary studies also provide evidence of singlet fission at room temperature through time-resolved photoluminescence and transient photoabsorption measurements. rsc.org In one study of a related analogue, dibenzo[a,l]pentacene (B1362538), the formation of thin films led to a significant red shift and a five-fold enhancement in absorption strength compared to the monomer in solution, which facilitates an efficient singlet fission process. acs.org

Excitonic Phenomena in this compound Systems

The optoelectronic properties of molecular semiconductors like this compound are dominated by excitons, which are bound electron-hole pairs. The nature and dynamics of these excitons are determined by the interplay of intramolecular and intermolecular interactions.

In molecular crystals, two primary types of excitons are considered: Frenkel excitons and charge-transfer (CT) excitons. A Frenkel exciton (B1674681) is an excited state where the electron and hole are localized on the same molecule. nih.govpinteric.com A CT exciton, in contrast, involves an electron and a hole residing on adjacent molecules. nih.govpinteric.com

In this compound, the excitonic states are not purely Frenkel or CT in nature but rather a quantum mechanical mixture of both. nih.govresearchgate.net The exciton physics is dictated by a strong coupling between Frenkel and CT excitons, a characteristic it shares with its well-studied relative, pentacene (B32325). nih.govacs.org The degree of this mixing is strongly dependent on the momentum of the exciton, leading to a spectral weight distribution that changes with momentum transfer. nih.govresearchgate.net This admixture is crucial for understanding not only the absorption spectra but also processes like singlet fission, where CT states are often implicated as key intermediates. pinteric.com The energy of the CT state relative to the Frenkel exciton is a critical parameter; for this compound, this energy difference is assumed to be similar to that in pentacene, which is estimated to be around 0.2 eV. acs.org

The presence of more than one molecule in a crystal's unit cell leads to the splitting of molecular excited states into a series of exciton bands. When these transitions are optically allowed, this phenomenon is known as Davydov splitting. nih.gov this compound crystallizes in an orthorhombic system with four molecules per unit cell, giving rise to distinct Davydov components. acs.org

Davydov Splitting Parameters for this compound Single Crystals

ParameterValueReference
Davydov Splitting (DS)~110 meV nih.govresearchgate.netacs.org
Lower Davydov Component (Energy)2.09 eV rsc.org
Upper Davydov Component (Energy)2.20 eV nih.govacs.org

Singlet Fission Mechanisms and Efficiency in this compound Analogues

Singlet fission is a process in which a singlet exciton (S₁) converts into two triplet excitons (2 x T₁), a spin-allowed process that can potentially enhance the efficiency of photovoltaic devices. researchgate.net While direct efficiency measurements for this compound are emerging, the process has been confirmed by the temperature and magnetic field dependence of its photoluminescence. rsc.org The significant decrease in PL intensity at higher temperatures is a strong indicator of an efficient singlet fission pathway. rsc.org

Studies on closely related analogues provide further insight. In a thin film of dibenzo[a,l]pentacene, an analogue of heptacene, ultrafast and efficient singlet fission was observed. acs.org The process occurs with a time constant of approximately 5.2 ps, leading to the formation of a triplet pair state which then dissociates into free triplets with a near-unity yield. acs.org The mechanism for singlet fission in acenes is a subject of intense research, with proposed pathways involving direct coupling between the singlet and correlated triplet-pair states, as well as mechanisms mediated by charge-transfer states in a superexchange process. acs.orgarxiv.orgnih.gov For some pentacene dimers, singlet fission can occur on a sub-picosecond timescale. arxiv.orgnih.gov The efficiency of singlet fission is highly dependent on molecular packing and intermolecular electronic coupling, which can be tuned through chemical modification or by controlling the solid-state morphology. acs.orgscispace.comnih.gov

Ultrafast Singlet Fission Dynamics

In single crystals of this compound, the process of singlet fission (SF) has been identified as a key de-excitation pathway, particularly at elevated temperatures. rsc.org While some polyacene derivatives exhibit singlet fission on a picosecond timescale, such as the ~5.2 ps time constant observed in thin films of the dibenzo[a,l]pentacene isomer, the dynamics in this compound are primarily inferred from temperature and magnetic field-dependent photoluminescence (PL) studies. acs.orgacs.org

Research on this compound single crystals revealed a significant, 20-fold decrease in the photoluminescence intensity when the temperature was raised from 120 K to room temperature. rsc.orgrsc.org This pronounced thermal quenching of fluorescence is ascribed to the activation of an efficient, non-radiative decay channel, identified as singlet fission. rsc.org The occurrence of singlet fission is further substantiated by magneto-photoluminescence measurements, where the application of a magnetic field alters the PL intensity, a characteristic signature of processes involving triplet states. rsc.org The large energy difference between the first excited singlet state (S₁) and the combined energy of two triplet states (2 x T₁) suggests that the singlet fission process in this compound is exothermic. rsc.org Earlier studies on polycrystalline films of this compound also provided initial evidence for singlet fission through time-resolved photoluminescence and transient photoabsorption measurements. rsc.orgrsc.org

Exciton Dissociation and Triplet Generation Pathways

The pathway to triplet generation in this compound single crystals is not a simple, direct process but involves a complex evolution of interconverting excited states. rsc.orgrsc.org Upon photoexcitation, the initial state and its subsequent relaxation are highly dependent on temperature. rsc.org

At very low temperatures (below 20 K), the photoluminescence spectra are dominated by free excitons. rsc.org As the temperature increases, these free excitons can become localized to form self-trapped excitons (STEs). rsc.org The conversion between the free exciton state and the STE states is a thermally activated process, and the energy barriers for this interconversion have been determined from the temperature dependence of the emission lifetimes. rsc.org

In total, a complex interplay between five co-existing and interconverting emissive states has been identified between 5 K and 300 K. rsc.orgrsc.org The primary pathway for triplet generation is through singlet fission, which becomes the dominant de-excitation channel for singlet excitons at temperatures above 120 K. rsc.orgrsc.org At these higher temperatures, the thermally populated singlet states (including free and self-trapped excitons) undergo fission to produce a pair of triplet excitons, rather than relaxing via fluorescence. rsc.org While the subsequent dissociation of this triplet pair into free, long-lived triplets is a crucial step for photovoltaic applications and has been observed to occur over hundreds of picoseconds in the related dibenzo[a,l]pentacene isomer, specific timescales for this dissociation in this compound have not been detailed in these studies. acs.org

Time-Resolved Spectroscopic Probes of Excited States

The intricate excited-state dynamics of this compound have been elucidated using a combination of steady-state and time-resolved spectroscopic techniques. rsc.orgrsc.org Specifically, photoluminescence spectroscopy performed at different temperatures (ranging from 5 K to 300 K) and under the influence of varying magnetic fields has served as a powerful probe. rsc.orgorcid.org

This comprehensive approach has made it possible to identify and characterize the multiple emissive species involved in the relaxation pathway. rsc.org For instance, time-resolved photoluminescence spectra clearly distinguish between the different excited states based on their distinct lifetimes. rsc.org

Key findings from these spectroscopic probes include:

The identification of five distinct, co-existing emissive states across the temperature range studied. rsc.orgrsc.org

Free excitons are the dominant emissive species at temperatures below 20 K. rsc.org

At temperatures above 20 K, free excitons convert to various self-trapped exciton (STE) states through thermally activated processes. rsc.org

Time-resolved measurements at 40 K show that the spectral signature of the free exciton (State I) is only detectable within the first 2 nanoseconds of excitation. rsc.org

Analysis of the photoluminescence decay at longer time scales (>40 ns) reveals the presence of yet another emissive state, demonstrating the complexity of the exciton relaxation pathways. rsc.org

These time-resolved methods have been crucial in determining the activation barriers for the interconversion between free and self-trapped excitons by analyzing the temperature dependence of their emission lifetimes. rsc.org

Data Tables

Table 1: Emissive States in this compound Single Crystals This table summarizes the different exciton states identified through spectroscopic analysis and their behavior as a function of temperature.

State TypeDominant Temperature RangeKey CharacteristicsCitation
Free Excitons < 20 KDominate the photoluminescence spectra at low temperatures. rsc.orgrsc.org
Self-Trapped Excitons (STEs) > 20 KFormed via thermally activated conversion from free excitons. Multiple STE states exist. rsc.orgrsc.org
Singlet Fission Channel > 120 KBecomes the dominant non-radiative decay pathway, quenching fluorescence. rsc.orgrsc.org

Table 2: Time-Resolved Spectroscopic Observations for this compound This table highlights specific findings obtained from time-resolved photoluminescence spectroscopy.

ObservationExperimental ConditionSignificanceCitation
Free Exciton Lifetime 40 KThe contribution of the free exciton state is only observed during the first 2 ns after excitation. rsc.org
Long-Lived Emissive State 120 KA distinct emissive state with a PL maximum near 690 nm is detected at long delay times (>40 ns). rsc.org
Thermally Activated Interconversion 5 K - 300 KEmission lifetimes are temperature-dependent, allowing for the calculation of energy barriers between exciton states. rsc.org

Charge Transport Mechanisms and Carrier Dynamics in Dibenzo A,c Pentacene Based Materials

Microscopic Models of Charge Transport: Hopping vs. Band-like Regimes

The transport of charge carriers in organic semiconductors can be broadly categorized into two primary regimes: hopping and band-like transport. The dominant mechanism is determined by the interplay between the strength of intermolecular electronic coupling and the degree of energetic and positional disorder within the material. nih.gov

In the hopping transport model, charge carriers are considered to be localized on individual molecules. nih.gov Transport occurs through a series of discrete "hops" between adjacent molecules, a process that is thermally activated. nih.govaps.org This model is typically applied to materials with significant thermal or structural disorder, where the wavefunctions of charge carriers are not delocalized over multiple molecular units. nih.gov The rate of hopping is influenced by factors such as the intermolecular distance, the reorganization energy, and the electronic coupling between molecules, as described by Marcus theory. nih.govwhiterose.ac.uk

Conversely, band-like transport is characterized by delocalized charge carriers that move through the material in a manner analogous to electrons in inorganic semiconductors. aps.orgexeter.ac.uk This regime is favored in highly ordered crystalline structures with strong intermolecular electronic coupling, leading to the formation of electronic bands. exeter.ac.ukcambridge.org In this model, carrier mobility typically decreases with increasing temperature due to scattering by lattice vibrations (phonons). aps.orgexeter.ac.uk

For many organic materials, including pentacene (B32325) and its isomers, the charge transport mechanism can exist in a regime that is intermediate between pure hopping and pure band-like transport. aps.org A transition from hopping to band-like transport can sometimes be observed by varying factors such as temperature or charge carrier concentration. nih.govaps.org For instance, at lower temperatures, the freezing-out of molecular vibrations can lead to more pronounced band-like characteristics. aps.org

Theoretical models that combine aspects of both hopping and band-like transport have been developed to provide a more accurate description of the charge transport physics in these materials. aps.org These hybrid models account for both the static energetic disorder that promotes hopping and the dynamic positional disorder arising from thermal molecular motions that can influence band-like transport. aps.org

Intermolecular Electronic Coupling and Transfer Integrals

The efficiency of charge transport in organic semiconductors is critically dependent on the degree of electronic communication between adjacent molecules, a property quantified by the transfer integral (also known as electronic coupling). aps.org The transfer integral represents the energy of interaction between the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of neighboring molecules and is a key parameter in both hopping and band-like transport models. aps.orgacs.org

Larger transfer integrals facilitate more efficient charge transfer and are a prerequisite for high charge-carrier mobilities. aps.org These integrals are highly sensitive to the relative orientation and distance between molecules in the solid state. whiterose.ac.uk In computational studies of pentacene isomers, the "splitting-in-dimer" method is often employed to calculate transfer integrals at various intermolecular separations. whiterose.ac.uknih.gov

For dibenzo[a,c]pentacene, analysis of its crystal structure and comparison with pentacene have provided insights into its electronic coupling. Studies have indicated that the electron- and hole-transfer integrals in this compound are smaller than those in pentacene. nih.gov This difference in electronic coupling directly impacts the charge carrier mobility. nih.gov

The nature of the electronic coupling can also be influenced by the specific molecular packing arrangement. In some systems, a superexchange mechanism can contribute to the electronic coupling, where the interaction between two molecules is mediated by a "bridging" molecule. aps.org The strength of this superexchange is dependent on both the direct electronic coupling and the energy difference between the relevant frontier orbitals of the interacting molecules. aps.org

The table below presents a comparison of calculated transfer integrals for different molecular pairs in organic semiconductors.

CompoundMolecular PairTransfer Integral (meV)
Dibenzo-tetrathiafulvalene-37
Pentacene--
This compound-Smaller than Pentacene

Note: Specific values for pentacene and this compound transfer integrals vary depending on the calculation method and the specific molecular pair being considered. The data for Dibenzo-tetrathiafulvalene is provided for context. aip.org

Carrier Mobility: Anisotropic and Isotropic Considerations

Carrier mobility is a measure of how quickly a charge carrier can move through a material under the influence of an electric field, and it is a critical parameter for device performance. In organic crystals, which often exhibit a high degree of structural order, carrier mobility can be significantly anisotropic , meaning it varies depending on the crystallographic direction of charge transport. arxiv.orgrsc.org This anisotropy arises from the direction-dependent nature of intermolecular electronic couplings and molecular packing. arxiv.org

Conversely, in amorphous or polycrystalline films with random molecular orientations, the measured mobility is an isotropic average over all possible directions. psu.edu

Studies on single crystals of pentacene and its derivatives have consistently revealed pronounced mobility anisotropy. rsc.orgresearchgate.net For instance, in functionalized pentacenes, the mobility measured parallel to the alignment of crystalline needles can be significantly higher than the mobility measured perpendicular to them. rsc.org This is a direct consequence of the preferential charge transport pathways established by the molecular packing. rsc.org

For this compound, theoretical calculations have been used to investigate its anisotropic charge carrier mobilities. arxiv.org These studies highlight the crucial role of molecular packing in determining the mobility and suggest that this compound and related compounds can exhibit ambipolar characteristics, meaning they can transport both holes and electrons. arxiv.org One such study on a related phenancene series compound, dibenzo[a,c]picene (DBP), calculated anisotropic hole and electron mobilities. arxiv.org

The table below summarizes some reported carrier mobility values for related organic semiconductors, illustrating the range of mobilities and the anisotropy observed.

MaterialHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Conditions/Notes
Dibenzo[a,c]picene (DBP)--Theoretical calculation
Tribenzo[a,c,k]tetraphene (TBT)0.1291.834Theoretical calculation, ambipolar
TIPS-pentacene~0.7-Aligned needles, anisotropic (μ∥/μ⊥ ~20)
TES-pentacene~0.06-Aligned needles, highly anisotropic (μ∥/μ⊥ >45)

Note: The mobility values are highly dependent on the material purity, crystal quality, device architecture, and measurement conditions.

Influence of Molecular Packing and Crystal Structures on Charge Transport

The arrangement of molecules in the solid state, known as molecular packing, has a profound impact on the charge transport properties of organic semiconductors. cambridge.orgacs.org The efficiency of charge transport is not only determined by the intrinsic properties of the individual molecules but also by how they interact with their neighbors in the crystal lattice. cambridge.org

Different molecular packing motifs, such as herringbone, brickwork, and slipped-stack arrangements, lead to varying degrees of π-orbital overlap between adjacent molecules. acs.org This, in turn, directly influences the magnitude of the intermolecular transfer integrals and, consequently, the carrier mobility. cambridge.orgacs.org For instance, a brick-wall packing structure can promote two-dimensional charge transport due to good electronic overlap along multiple directions. cambridge.org In contrast, a one-dimensional slipped-stack arrangement may lead to highly anisotropic, one-dimensional charge transport. rsc.org

The growth of organic semiconductor thin films on different substrates can also lead to the formation of different crystal structures, a phenomenon known as polymorphism. uni-muenchen.de These different polymorphs can exhibit distinct charge transport properties, highlighting the sensitivity of mobility to the molecular packing. uni-muenchen.de

The table below illustrates the relationship between molecular packing and charge transport characteristics for some functionalized pentacenes.

MoleculePacking StructureCharge Transport Dimensionality
TIPS-pentaceneBrick-wall2D
TES-pentacene1D slipped-stack1D

Reorganization Energy Contributions to Charge Transfer Rates

The reorganization energy is a crucial parameter in the theory of charge transfer, particularly within the hopping transport model. It represents the energy required to distort the geometry of a molecule and its surrounding medium when a charge is added or removed. whiterose.ac.uk This energy is composed of two main contributions: the internal reorganization energy and the external reorganization energy.

The internal reorganization energy arises from the changes in the geometry of the molecule itself as it transitions between its neutral and charged states. whiterose.ac.uk Ideally, for efficient charge transport, this value should be small, typically around 0.1 eV. whiterose.ac.uk The external reorganization energy is associated with the polarization of the surrounding molecules in response to the localized charge.

A lower total reorganization energy leads to a higher charge transfer rate, as less energy is required for the system to accommodate the charge transfer event. Theoretical calculations are often used to estimate the reorganization energies of organic semiconductor molecules. whiterose.ac.uk For pentacene and its isomers, density functional theory (DFT) has been employed to calculate the internal reorganization energies. whiterose.ac.uk

The charge transfer rate (k_CT) in the high-temperature limit of Marcus theory is inversely related to the reorganization energy (λ) and directly related to the square of the transfer integral (V). A smaller reorganization energy, therefore, contributes to a faster charge transfer process.

Investigation of Trap States and Their Influence on Carrier Dynamics

Trap states can originate from various sources, including:

Structural defects: Imperfections in the crystal lattice, such as grain boundaries, dislocations, or vacancies.

Chemical impurities: The presence of foreign molecules within the semiconductor material.

Interfacial states: Defects at the interface between the organic semiconductor and the dielectric layer or the electrodes.

The influence of trap states on carrier dynamics is significant. Trapped carriers must be thermally re-excited into the transport states to contribute to the current, a process that introduces a delay and reduces the effective mobility. In some cases, charge trapping can occur on very short timescales, on the order of sub-100 picoseconds. oregonstate.edu

Investigations into trap states in pentacene thin-film transistors have revealed that these traps can be distributed inhomogeneously and are not always associated with grain boundaries as commonly assumed. nih.gov The density and energetic distribution of trap states are critical parameters that influence the operating characteristics of organic field-effect transistors (OFETs), including the threshold voltage and the subthreshold swing.

While specific studies on trap states in this compound are not detailed in the provided search results, the general principles observed in pentacene and other organic semiconductors are applicable. Understanding and minimizing the density of trap states through improved material purification and device fabrication techniques is a key challenge in the development of high-performance organic electronic devices.

Molecular Engineering and Structure Property Relationships in Dibenzo A,c Pentacene Systems

Correlating Molecular Geometry and Electronic Configuration

The specific arrangement of atoms within a molecule dictates its fundamental electronic landscape. For polycyclic aromatic hydrocarbons (PAHs), even subtle deviations from planarity can have significant consequences for their electronic properties.

High-quality single crystals of (1,2;8,9)-dibenzopentacene have been grown and analyzed using single-crystal X-ray diffraction, revealing its precise molecular and crystal structure for the first time. nih.gov While an isolated dibenzo[a,c]pentacene molecule might be expected to be planar, in the crystalline state, it exhibits a noticeable distortion. researchgate.net Specifically, the two phenyl rings at the ends of the molecule are bent out of the plane, resulting in a dihedral angle of approximately 4°. nih.govresearchgate.net This non-planar conformation is a critical feature of its solid-state identity.

The crystal structure is orthorhombic, with the space group P2₁2₁2. nih.gov The electronic configuration of the molecules within this geometry gives rise to distinct optical properties. For instance, polarization-dependent optical absorption measurements show a large anisotropy, meaning the material absorbs light differently depending on the light's polarization direction relative to the crystal axes. nih.gov This is a direct result of the ordered arrangement of the molecules. Furthermore, the electronic coupling between adjacent molecules in the crystal leads to a phenomenon known as Davydov splitting, which for this compound is observed to be approximately 110 meV. nih.gov This value is a measure of the intermolecular excitonic coupling strength and is comparable to that of the well-studied pentacene (B32325) (120 meV). nih.govresearchgate.net

Table 1: Crystallographic Data for (1,2;8,9)-Dibenzopentacene

Property Value Source
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2 nih.gov
Unit Cell Axis a 7.48 Å nih.gov
Unit Cell Axis b 36.38 Å nih.gov
Unit Cell Axis c 6.72 Å nih.gov
Molecules per Unit Cell 4 nih.govresearchgate.net
End Phenyl Ring Dihedral Angle ~4° nih.gov

Rational Design Principles for Tailored Optoelectronic Performance

Rational design in organic electronics involves the deliberate chemical modification of a core molecule to achieve specific, improved properties for a target application. rsc.orgrsc.org The goal is to establish clear structure-property relationships that can guide the synthesis of new materials with enhanced charge transport, desired light emission characteristics, and greater stability. rsc.orgacs.org

A powerful design strategy involves creating donor-acceptor (D-A) type molecules, where electron-rich (donor) and electron-poor (acceptor) units are combined. This allows for the tuning of intramolecular charge transfer (ICT) characteristics, which directly influences the material's optical and electronic properties, such as the color and efficiency of light emission. nih.gov

For example, a study on the related dibenzo[a,c]phenazine (B1222753) (BP) core, which is structurally similar to this compound, demonstrated the effectiveness of this approach. By attaching one, two, or three electron-donating 9,9-dimethylacridan (DMAC) units to the rigid, planar BP acceptor core, researchers could systematically control the ICT effect. nih.gov Increasing the number of donor units resulted in a predictable red-shift of the emission wavelength from 541 nm to 605 nm. nih.gov This principle of tuning optoelectronic properties by controlling the number and strength of donor groups attached to a rigid acceptor is a cornerstone of rational design for high-performance organic light-emitting diodes (OLEDs). nih.govpku.edu.cn

Key principles for rational design include:

Tuning HOMO/LUMO Levels: Introducing electron-donating or electron-withdrawing groups to adjust the energy levels for efficient charge injection and transport. researchgate.net

Controlling Molecular Packing: Adding bulky side groups, such as triisopropylsilylethynyl (TIPS), to influence how molecules arrange in the solid state, which can prevent detrimental close packing and improve solubility and device performance. rsc.orgcambridge.org

Enhancing Stability: Fusing additional benzene (B151609) rings in a non-linear fashion can increase the stability of the acene core compared to their linear counterparts like pentacene. rsc.org

Modifying Emissive Properties: Using the donor-acceptor approach to tune ICT and control the emission wavelength and quantum yield for OLED applications. nih.gov

Impact of Molecular Packing Motifs on Charge Transport and Optical Properties

The arrangement of molecules in the solid state, or the molecular packing motif, is a critical determinant of a material's bulk electronic properties. nih.gov It directly influences the degree of orbital overlap between adjacent molecules, which governs the efficiency of charge transport. cambridge.org

In the case of (1,2;8,9)-dibenzopentacene, the molecules arrange in a herringbone packing motif, which is typical for many high-performance organic semiconductors, including pentacene. nih.govresearchgate.netresearchgate.net The unit cell contains four molecules, with two molecules forming a π-stack with a slight angle between them in the ac plane. nih.govresearchgate.net These pairs then connect to each other along the long molecular axis. researchgate.net This layered herringbone structure creates a two-dimensional network that is highly effective for charge transport. acs.org

The impact of molecular packing extends to the material's optical properties. As noted previously, the specific arrangement in the this compound crystal leads to a significant Davydov splitting of the lowest excited state. nih.gov This splitting is a direct manifestation of the excitonic coupling between molecules and is highly dependent on their relative orientation and distance. nih.govresearchgate.net Momentum-dependent electron energy-loss spectroscopy has further revealed a clear exciton (B1674681) dispersion, confirming the strong intermolecular electronic interactions facilitated by the crystal packing. nih.gov Altering this packing, for instance through chemical modification or different processing techniques, would directly impact these optical signatures and the material's charge transport capabilities. cambridge.org

Substituent Effects on Electronic and Charge Transport Characteristics

Attaching different chemical functional groups (substituents) to the this compound core is a primary method for tuning its electronic and charge transport properties. rsc.orgresearchgate.net These effects can be direct, by altering the electron density of the π-conjugated system, or indirect, by modifying the molecular packing in the solid state. acs.org Often, the indirect consequences on intermolecular interactions are more impactful on the final device performance than the direct electronic effects on an individual molecule. acs.org

Studies on related polycyclic aromatic hydrocarbons provide insight into these effects. For instance, research on substituted dibenzo[a,c]pentacenediones, which share the same core ring system, found that the introduction of substituents significantly influences their properties. wlu.ca It was observed that electron-withdrawing groups, as well as larger substituents, tend to promote the formation of stable liquid crystalline phases over broad temperature ranges. wlu.ca The dione (B5365651) functional groups also serve as a synthetic handle, allowing for further modifications to systematically probe these structure-property relationships. wlu.ca

The introduction of substituents can modulate several key parameters that govern charge transport:

Reorganization Energy (λ): This is the energy required for a molecule's geometry to relax after it gains or loses an electron. Lower reorganization energies are desirable for faster charge transfer. rsc.orgacs.org Substituents can influence this value, and variations can lead to significant changes in intrinsic charge transfer rates. acs.org

Transfer Integral (t): This parameter quantifies the electronic coupling, or orbital overlap, between adjacent molecules. It is highly sensitive to the molecular packing, which is, in turn, influenced by the size and nature of the substituents. rsc.orgresearchgate.net

Energy Levels: Electron-donating groups generally raise the highest occupied molecular orbital (HOMO) energy level, while electron-withdrawing groups lower both the HOMO and the lowest unoccupied molecular orbital (LUMO) levels. diva-portal.org This tuning is critical for matching the energy levels of electrodes and other layers in an electronic device.

For example, theoretical studies on substituted dibenzo[a,m]rubicenes, a non-planar PAH, showed that charge mobilities could be effectively tuned by introducing different silyl (B83357) groups or a 1,3-dimethoxy benzene group. rsc.org These substitutions were found to modulate the reorganization energies and frontier molecular orbitals, demonstrating that chemical functionalization is a powerful tool for developing tailored semiconductor materials. rsc.orgresearchgate.net

Table 2: Summary of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₃₀H₁₈
(1,2;8,9)-dibenzopentacene C₃₀H₁₈
Dibenzo[a,c]pentacenedione C₃₀H₁₆O₂
Pentacene C₂₂H₁₄
Dibenzo[a,c]phenazine C₂₀H₁₂N₂
9,9-dimethylacridan C₁₅H₁₅N
Dibenzo[a,m]rubicene C₃₀H₁₈
Triisopropylsilylethynyl (TIPS) C₁₁H₂₁Si

Computational Chemistry and Theoretical Modeling of Dibenzo A,c Pentacene

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the ground state properties of molecules like dibenzo[a,c]pentacene. These methods provide insights into the electronic structure, stability, and other fundamental characteristics of the compound.

In a comparative in silico study of pentacene (B32325) isomers with the formula C22H14, which includes this compound, DFT calculations were employed to analyze their electronic and optical properties for potential applications in organic thin-film transistors (OTFTs). nih.gov The study screened various pure and hybrid DFT functionals against the experimental frontier molecular orbitals (FMOs) of pentacene to ensure the accuracy of the calculations. nih.gov The investigation focused on properties such as HOMO-LUMO gaps and ionization energies to predict the stability of twelve different isomers. whiterose.ac.uk

One of the key findings was that non-planar structures, including some isomers of dibenzo[a,c]anthracene, are more stable than the linear pentacene by up to 2 eV and have comparable ionization energies. whiterose.ac.ukacs.org Specifically, for a set of 12 fused-ring isomers, the four non-planar structures were found to be more stable than pentacene. nih.gov

Ab initio methods, which are calculations based on first principles without empirical data, are also utilized to study such molecules. These methods, often in conjunction with DFT, provide a detailed understanding of the electronic structure. rug.nlunimib.it For instance, ab initio calculations have been used to determine the D-tensor and its principal axes in pentacene derivatives, which is crucial for understanding their spin properties. pnas.org

The following table summarizes some of the calculated ground state properties for selected pentacene isomers from a DFT study.

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Energy (eV)
Benzo[b]chrysene-5.23-1.453.787.55
Naphtho[c]phenanthrene-5.31-1.523.797.60
Dibenzo[a,c]anthracene-5.28-1.613.677.58
Benzo[a]tetracene-5.19-1.783.417.49
Pentacene-4.95-3.151.806.59

Data sourced from an in silico study on pentacene isomers. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. mdpi.comrsc.org This approach allows for the investigation of absorption and emission spectra, providing insights into the optical behavior of compounds like this compound. rsc.org

TD-DFT calculations are instrumental in understanding the results of experimental techniques like UV-Vis spectroscopy by modeling the excited states. The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the nature of the excited state being studied. mdpi.com For polycyclic aromatic hydrocarbons (PAHs), TD-DFT has been shown to predict the transition energies to low-lying excited states with good accuracy. acs.org

In the context of pentacene derivatives, TD-DFT has been used to calculate the energy levels of low-lying triplet states to elucidate the mechanism of spin polarization. pnas.org These calculations are crucial for understanding processes like intersystem crossing (ISC) between singlet and triplet excited states. pnas.org

The following table presents a conceptual overview of the types of excited state properties of this compound and related molecules that can be investigated using TD-DFT.

PropertyDescriptionRelevance
Excitation EnergiesThe energy difference between the ground state and various excited states.Determines the absorption and emission wavelengths of the molecule.
Oscillator StrengthsA dimensionless quantity that expresses the strength of an electronic transition.Relates to the intensity of absorption peaks in a spectrum.
Triplet State EnergiesThe energies of the excited states with a total spin of 1.Important for understanding phosphorescence and intersystem crossing.
Nature of TransitionsCharacterization of transitions (e.g., π → π, n → π, charge transfer).Provides insight into the electronic redistribution upon excitation.

Marcus Theory and Related Formalisms for Charge Transfer Rate Calculations

Marcus theory is a fundamental framework used to describe the rates of electron transfer reactions, a critical process in organic electronics. researchgate.net In the context of this compound and its isomers, Marcus theory is applied to understand their charge transport properties. whiterose.ac.uk The theory involves the calculation of two key parameters: the internal reorganization energy and the transfer integral. whiterose.ac.uk

The reorganization energy quantifies the geometric relaxation energy of a molecule as it goes from its neutral to its ionized state and vice versa. The transfer integral, also known as electronic coupling, describes the electronic interaction between adjacent molecules. whiterose.ac.uk These parameters are used to calculate the charge transfer rate constant. nih.gov

A study on pentacene isomers utilized Marcus theory to probe their charge transfer properties. whiterose.ac.uk The "splitting in dimer" method was used to calculate the transfer integrals at different intermolecular separations. whiterose.ac.uk The research found that some isomers of pentacene exhibit large charge transfer rates, making them promising candidates for organic electronic applications. nih.govacs.org For instance, at a dimer separation of 3.5 Å, isomers like benzo[b]chrysene and dibenzo[a,c]anthracene showed significant charge transfer rates. whiterose.ac.ukacs.org

The table below shows the calculated hole transfer integrals and charge transfer rates for selected pentacene isomers at a 3.5 Å separation.

IsomerHole Transfer Integral (eV)Charge Transfer Rate (x 10¹⁴ s⁻¹)
Benzo[b]chrysene0.1232.92
Naphtho[c]phenanthrene0.0941.72
Dibenzo[a,c]anthracene0.0821.30
Benzo[a]tetracene0.1263.09
Pentacene0.1433.97

Data sourced from a computational study on pentacene isomers. nih.govwhiterose.ac.ukacs.org

Multiscale Modeling Approaches for Solid-State Properties

Multiscale modeling is a computational strategy that combines different levels of theory to investigate the properties of materials across various length and time scales. energy.gov For organic semiconductors like this compound, this approach is essential for understanding how molecular-level properties translate to the performance of solid-state devices. acs.org

This methodology typically involves using quantum mechanical methods, such as DFT, to calculate the properties of individual molecules or small molecular aggregates. energy.govresearchgate.net These atomistic-level results are then used to parameterize higher-level models, such as kinetic Monte Carlo simulations or continuum models, to describe the behavior of the bulk material. energy.gov

For example, in the study of organic crystals, a combination of molecular mechanics and quantum mechanics calculations can be used to evaluate polarization energies, which are crucial for understanding charge injection and transport in the solid state. acs.org This approach has been used to understand the critical role of molecular packing configurations in determining the polarization energies of π-conjugated materials. acs.org

The application of multiscale modeling allows for the prediction of various solid-state properties, including:

Crystal Packing: Predicting the arrangement of molecules in a crystal, which significantly influences electronic properties.

Charge Mobility: Simulating how charge carriers move through the solid material.

Mechanical Properties: Evaluating the mechanical stability and response of thin films. researchgate.net

Interfacial Properties: Investigating the interactions between the organic semiconductor and other materials in a device, such as electrodes or dielectrics. energy.gov

Advanced Computational Methodologies for Spin Dynamics

Advanced computational methods are employed to investigate the spin dynamics in organic molecules, which is crucial for applications in spintronics and quantum information processing. These methods aim to understand and predict phenomena such as intersystem crossing (ISC), spin relaxation, and the behavior of spin-polarized states. pnas.org

For pentacene and its derivatives, quantum chemical calculations are performed to elucidate the detailed mechanisms of spin polarization. pnas.org One assumption is that spin polarization arises from a spin-selective ISC between the lowest singlet excited state (S₁) and a nearby triplet state (Tₙ). pnas.org TD-DFT is often used to calculate the energy levels of these triplet states. pnas.org

To analyze the contributions of different vibrational modes to the spin-orbit coupling, which drives ISC, the first-order derivative of the spin-orbit coupling matrix element along each vibrational mode can be calculated. pnas.org Furthermore, ab initio calculations can predict the zero-field splitting parameters (D and E), which characterize the magnetic anisotropy of the triplet state, and the direction of the principal axes within the molecule. pnas.org

Recent research has also explored the dynamic diradical character of pentacene, which is governed by structural fluctuations. researchgate.net Ab initio molecular dynamics simulations have shown that while the static equilibrium configuration of pentacene is a closed-shell system, dynamical snapshots can exhibit an open-shell broken-symmetry singlet ground state with diradical character. researchgate.net This has implications for the potential magnetism-controllability of such molecules. researchgate.net

The following table lists some of the advanced computational techniques and the properties they can predict related to spin dynamics.

Computational MethodPredicted PropertySignificance
TD-DFTTriplet state energies and characterUnderstanding the pathways for intersystem crossing. pnas.org
Ab initio calculationsZero-field splitting parameters (D, E)Characterizing the magnetic properties of the triplet state. pnas.org
Spin-orbit coupling calculationsIntersystem crossing ratesQuantifying the efficiency of singlet-to-triplet conversion. pnas.org
Ab initio molecular dynamicsDynamic electronic structureRevealing transient diradical character and potential magnetic properties. researchgate.net

Future Perspectives and Emerging Research Avenues for Dibenzo A,c Pentacene Science

Exploration of Novel Dibenzo[a,c]pentacene Derivatives and Analogues

The parent this compound molecule serves as a foundational scaffold for the design and synthesis of a new generation of organic materials with tailored properties. Researchers are actively exploring the introduction of various functional groups and structural modifications to fine-tune its electronic and physical characteristics.

One promising avenue is the synthesis of derivatives with enhanced stability and solubility. For instance, the introduction of bulky substituents can prevent the close packing that often leads to instability in larger acenes. researchgate.net Computational studies have also guided the design of new pentacene (B32325) derivatives with substituents like nitro and amine groups, which can modulate the electronic and optical properties of the molecule. unict.it These modifications can lead to materials with improved processability for device fabrication.

Furthermore, the creation of analogues by incorporating heteroatoms or altering the fusion pattern of the aromatic rings is a burgeoning area of research. Replacing carbon-carbon units with isoelectronic boron-nitrogen (BN) units has been shown to enhance the stability of acene derivatives without drastically altering their fundamental electronic structure. nih.gov For example, a BN-embedded tetrabenzopentacene demonstrated high stability against air, moisture, light, and heat, along with good performance in field-effect transistors. nih.gov The synthesis of heptagon-embedded pentacenes has also been reported, creating novel conjugated polycyclic molecules with unique semiconductor properties. researchgate.net These structural modifications open up possibilities for materials with novel electronic and photophysical behaviors. nih.govresearchgate.net

In silico studies are playing an increasingly important role in predicting the properties of yet-to-be-synthesized derivatives. acs.orgresearchgate.net Computational screening of various isomers of pentacene has identified structures with potentially greater stability and favorable charge transport characteristics compared to pentacene itself. acs.orgresearchgate.netwhiterose.ac.uk This theoretical guidance can help prioritize synthetic targets and accelerate the discovery of high-performance materials.

Potential in Advanced Organic Electronic Devices Beyond Conventional Applications

While this compound and its parent compound, pentacene, are well-established as p-type semiconductors in organic thin-film transistors (OTFTs), future research is aimed at exploring their potential in more advanced and unconventional electronic devices. mdpi.comrsc.org

One area of significant interest is spintronics, which utilizes the spin of electrons in addition to their charge. The unique electronic structure of certain pentacene derivatives, particularly those with open-shell character, makes them potential candidates for molecular spintronic devices. acs.org The ability to tune the diradical character of pentacene derivatives through different chemical coupling motifs opens up pathways to materials with tailored magnetic properties. acs.org

The photophysical properties of this compound and its analogues also suggest their utility in optoelectronic applications beyond simple transistors. For example, the phenomenon of singlet fission, where one photo-excited singlet exciton (B1674681) splits into two triplet excitons, is a key process for enhancing the efficiency of organic photovoltaic (OPV) cells. While pentacene is a benchmark material for studying singlet fission, derivatives like dibenzo[a,l]pentacene (B1362538) have also been shown to undergo this process efficiently, making them promising for next-generation solar energy conversion technologies. acs.org

Furthermore, the development of flexible and transparent electronics is a major driving force in materials research. rsc.orgacs.org The inherent mechanical flexibility of organic materials like this compound makes them suitable for applications in wearable sensors, flexible displays, and other conformable electronic systems. rsc.orgacs.org Research into solution-processable derivatives is particularly important in this context, as it enables low-cost, large-area fabrication techniques like printing. rsc.org

Integration with Hybrid Material Systems

The integration of this compound and its derivatives with other materials to form hybrid systems is a promising strategy for creating novel functionalities and enhancing device performance. These hybrid systems can combine the desirable properties of organic semiconductors with those of inorganic materials, polymers, or other organic molecules.

A key area of exploration is the interface between this compound and inorganic materials. For example, using high-k dielectric materials like barium titanate (BTO) as the gate insulator in pentacene-based transistors has been shown to significantly improve device performance, leading to higher mobility and lower operating voltages. researchgate.net The interaction between the organic semiconductor and the dielectric surface plays a crucial role in determining the morphology and charge transport properties of the active layer. researchgate.net

Hybrid systems can also be formed by blending or layering this compound with other organic materials. In organic photovoltaics, for instance, pentacene is often used in conjunction with fullerene derivatives (like C60) to create a donor-acceptor heterojunction for efficient charge separation. acs.org The performance of such devices is highly dependent on the morphology and electronic coupling at the interface between the two materials.

Furthermore, the encapsulation of this compound within host matrices, such as polymers, can enhance its stability and processability. researchgate.net This approach can also be used to study the intrinsic photophysical properties of individual molecules, as demonstrated by single-molecule spectroscopy of dibenzo[hi,st]ovalene embedded in a polymer film. acs.org The development of such hybrid systems opens up new avenues for creating robust and high-performance organic electronic devices.

Challenges and Opportunities in Scalable Synthesis and Fabrication

Despite the promising properties of this compound and its derivatives, their widespread application is currently hindered by challenges related to their synthesis and fabrication. Overcoming these hurdles presents significant opportunities for advancing the field of organic electronics.

Challenges:

Purification: The purification of these compounds can be challenging, often requiring techniques like sublimation, which may not be suitable for large-scale production. mdpi.com

Solubility: The parent pentacene and many of its derivatives suffer from poor solubility in common organic solvents, which complicates their processing from solution and the fabrication of devices using techniques like printing. mdpi.com

Stability: Larger acenes are often susceptible to degradation upon exposure to air and light, which can limit the operational lifetime of devices. nih.gov

Opportunities:

Development of Novel Synthetic Methodologies: There is a significant opportunity for the development of more efficient and scalable synthetic methods. This includes the exploration of new catalytic systems, such as the InCl3–AgNTf2-catalyzed four-fold alkyne benzannulation, and novel reaction pathways like photochemical cyclodehydroiodination. researchgate.netacs.org The development of modular approaches that allow for the rapid diversification of the this compound core is also a key area of research. rsc.org

Precursor-Based Approaches: The use of soluble and stable precursor molecules that can be converted to the final π-conjugated system in a final step (e.g., via thermal or photochemical means) is a promising strategy to overcome solubility and stability issues. beilstein-journals.org

Gram-Scale Synthesis: Recent reports on the gram-scale synthesis of related compounds, such as 5,10-disilyldibenzo[a,e]pentalenes, demonstrate that scalable production is achievable. chemrxiv.org Applying similar principles to this compound synthesis would be a major step forward.

Advanced Fabrication Techniques: The development of solution-processable derivatives opens the door to low-cost and large-area fabrication methods like blade-coating and inkjet printing. rsc.org Optimizing these techniques for this compound-based materials will be crucial for their commercial viability.

By addressing these challenges and capitalizing on the emerging opportunities, the scientific community can pave the way for the broader application of this compound and its derivatives in next-generation electronic and optoelectronic technologies.

Q & A

Q. What are the primary synthetic routes for Dibenzo[a,c]pentacene, and how can regioselectivity challenges be addressed?

this compound is typically synthesized via Diels-Alder cycloaddition followed by aromatization. Key challenges include controlling regioselectivity and minimizing byproducts. For example, using 1,2-naphthyne intermediates and optimizing reaction conditions (e.g., CsF-mediated desilylation) can improve selectivity . Post-synthesis purification via chiral HPLC or recrystallization is critical to isolate isomers, as unresolved regioisomers (e.g., cis- and trans-DBPen) exhibit distinct NMR signatures (e.g., sp³ hydrogen shifts at ~4.85–4.96 ppm) .

Q. How can structural characterization techniques like XRD and NMR resolve ambiguities in this compound’s molecular conformation?

X-ray diffraction (XRD) is essential for confirming crystallographic packing and symmetry, particularly for derivatives with bilateral symmetry (e.g., pentacene analogues) . NMR spectroscopy complements XRD by identifying regioisomers via distinct hydrogen environments. For instance, diastereomeric DBPs show split sp³ singlet peaks, enabling differentiation of cis and trans configurations . Combined with UV-Vis spectroscopy (absorption maxima ~500–600 nm), these methods validate electronic conjugation and structural integrity .

Q. What spectroscopic methods are used to analyze fluorescence properties of this compound derivatives?

Fluorescence quenching studies using nitromethane as a quencher reveal solvent-polarity-dependent emission behavior. Spectrofluorometry (e.g., Shimadzu RF-5000U) measures quantum yields, while absorption spectra (via photodiode array spectrophotometers) correlate with conjugation length . For example, dibenzo[de,st]pentacene exhibits redshifted fluorescence in nonpolar solvents due to reduced solvatochromic effects .

Advanced Research Questions

Q. How do environmental factors (e.g., oxygen, light) impact this compound’s stability in OFETs, and what mitigation strategies exist?

this compound derivatives degrade via photo-oxidation, forming endoperoxides or Diels-Alder adducts . Stability can be improved by:

  • Molecular design : Introducing electron-withdrawing groups (e.g., fluorine) or thieno-fused rings (e.g., DBTDT) reduces HOMO levels, slowing oxidation .
  • Encapsulation : Thin-film OFETs coated with PMMA or parylene layers exhibit enhanced operational lifetimes under ambient conditions .

Q. Why do charge carrier mobility values for this compound-based OFETs vary across studies, and how can these discrepancies be resolved?

Mobility discrepancies (e.g., 0.1–1.0 cm²/V·s) arise from differences in film morphology (e.g., grain boundaries, polymorphism) and measurement conditions (e.g., gate dielectric roughness) . To standardize results:

  • Fabrication protocols : Vacuum deposition at controlled substrate temperatures (e.g., 60–80°C) optimizes crystallinity .
  • Modeling : Kinetic Monte Carlo simulations correlate thermal disorder (e.g., molecular flips) with mobility reductions .

Q. How can computational methods (DFT, PPP) predict this compound’s electronic properties and guide synthetic efforts?

Pariser-Parr-Pople (PPP) calculations accurately predict excitation energies and chemical softness (correlation coefficient >0.95 for polycyclic aromatics) . Density functional theory (DFT) models HOMO-LUMO gaps and charge distribution, aiding in designing derivatives with tailored bandgaps (e.g., biscoumarin-containing acenes for photocatalytic oxygen reduction) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s reactivity in cross-coupling reactions?

Contradictions arise from substrate-dependent reactivity (e.g., steric hindrance in dihydro-phenanthroline precursors) . Methodological adjustments include:

  • Catalyst screening : Pd(PPh₃)₄ vs. Ni(cod)₂ for Suzuki-Miyaura couplings.
  • Oxidant selection : Pyridinium chlorochromate (PCC) over CrO₃ for controlled oxidation .

Q. What explains the inconsistent fluorescence lifetimes reported for this compound in polar vs. nonpolar solvents?

Inner-filtering artifacts and solvent purity (e.g., residual dichloromethane) skew lifetime measurements. Rigorous solvent drying (molecular sieves) and solute dilution (<10⁻⁵ M) minimize self-absorption errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.